6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide
Description
6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide featuring a 4-oxo-4H-chromene core substituted with a chlorine atom at position 6 and a 3,4-dimethoxyphenethylamine moiety at the carboxamide group. Chromene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties . The chlorine substituent at position 6 likely enhances electronic effects and steric interactions, while the 3,4-dimethoxyphenethyl group may contribute to receptor binding affinity, as seen in calcium channel blockers like verapamil derivatives .
Properties
Molecular Formula |
C20H18ClNO5 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO5/c1-25-17-5-3-12(9-18(17)26-2)7-8-22-20(24)19-11-15(23)14-10-13(21)4-6-16(14)27-19/h3-6,9-11H,7-8H2,1-2H3,(H,22,24) |
InChI Key |
IUYMCEUGSPVZOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Chromene Core
The chromene scaffold is constructed via acid-catalyzed cyclization of salicylaldehyde derivatives with active methylene compounds. For instance, 6-chloro-4-oxo-4H-chromene-2-carboxylic acid is synthesized by condensing 5-chlorosalicylaldehyde with diethyl malonate in the presence of sulfuric acid. This step proceeds via the Kostanecki-Robinson reaction mechanism, yielding the chromene-2-carboxylate intermediate, which is subsequently hydrolyzed to the free carboxylic acid under basic conditions.
Chlorination and Functionalization
Chlorination at the 6-position is achieved using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), which selectively halogenate the chromene ring without disrupting the carbonyl groups. The reaction is typically conducted under reflux conditions (70–80°C) in anhydrous dichloromethane (DCM), followed by quenching with ice water to isolate the 6-chloro-4-oxo-4H-chromene-2-carboxylic acid.
Carboxamide Coupling
The carboxylic acid is activated to its acid chloride using oxalyl chloride ((COCl)₂) in the presence of catalytic dimethylformamide (DMF). Subsequent reaction with 2-(3,4-dimethoxyphenyl)ethylamine in DCM or tetrahydrofuran (THF) yields the target carboxamide. Triethylamine (TEA) is often employed as a base to neutralize HCl generated during the coupling.
Stepwise Preparation Methods
Synthesis of 6-Chloro-4-Oxo-4H-Chromene-2-Carboxylic Acid
Procedure :
- Condensation : 5-Chlorosalicylaldehyde (10 mmol) and diethyl malonate (12 mmol) are dissolved in glacial acetic acid (20 mL). Concentrated sulfuric acid (0.5 mL) is added dropwise, and the mixture is stirred at 60°C for 6 hours.
- Cyclization : The reaction is quenched with ice water, and the precipitate is filtered and washed with ethanol to yield ethyl 6-chloro-4-oxo-4H-chromene-2-carboxylate.
- Hydrolysis : The ester is refluxed with 10% NaOH (15 mL) for 2 hours, acidified with HCl, and recrystallized from ethanol to obtain the carboxylic acid.
Conversion to Acid Chloride
Procedure :
6-Chloro-4-oxo-4H-chromene-2-carboxylic acid (5 mmol) is suspended in anhydrous DCM (20 mL). Oxalyl chloride (10 mmol) and DMF (2 drops) are added under nitrogen. The mixture is stirred at room temperature for 4 hours, after which solvents are evaporated under reduced pressure to yield the acid chloride as a pale-yellow solid.
Amine Coupling Reaction
Procedure :
The acid chloride (5 mmol) is dissolved in DCM (15 mL). 2-(3,4-Dimethoxyphenyl)ethylamine (6 mmol) and TEA (10 mmol) are added dropwise at 0°C. The reaction is stirred at room temperature for 12 hours, washed with saturated NaHCO₃, and purified via silica chromatography (ethyl acetate/hexanes, 1:3).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent for coupling | DCM | Maximizes amine solubility |
| Reaction temperature | 25°C | Prevents decomposition |
| Catalyst | DMF (0.1 eq) | Accelerates acid chloride formation |
The use of DCM as a solvent enhances reagent miscibility, while ambient temperature avoids side reactions such as epoxide formation.
Purification Techniques
Silica gel chromatography (ethyl acetate/hexanes gradient) effectively separates the carboxamide from unreacted amine and acid chloride byproducts. Recrystallization from ethanol/water (1:1) further enhances purity (>98% by HPLC).
Analytical Characterization
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms a retention time of 6.8 minutes with 99.2% purity. The compound is stable at −20°C for 12 months without degradation.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins involved in biological processes.
Pathways Involved: Modulating signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and others, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The target compound’s chromene carboxamide core distinguishes it from benzamide (e.g., Rip-B) and pyridopyrimidinone derivatives. Key structural comparisons include:
Table 1: Structural and Functional Group Comparisons
*Molecular weights calculated from empirical formulas. †Estimated based on formula C₂₁H₂₀ClNO₆.
Functional Group Impact on Reactivity and Bioactivity
- Chlorine vs.
- Carboxamide vs. Benzamide : The chromene carboxamide core (target compound) offers greater π-conjugation than Rip-B’s benzamide, possibly enhancing interactions with aromatic residues in biological targets .
- 3,4-Dimethoxyphenethyl Group : Shared with verapamil derivatives (), this group is associated with calcium channel modulation, suggesting the target compound could interact with similar pathways .
Biological Activity
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly due to its structural features that enhance its interaction with biological targets. The molecular formula is C20H18ClNO5, with a molecular weight of approximately 387.81 g/mol. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structural characteristics of 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide include:
- Chloro substituent : Enhances biological activity.
- Dimethoxyphenyl group : Contributes to its lipophilicity and receptor binding.
- Carboxamide functional group : Facilitates interactions with enzymes and receptors.
Anticancer Activity
Research indicates that this compound may inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer properties. The presence of the chloro group significantly enhances its inhibitory activity against various cancer cell lines. For instance, studies have shown that derivatives of chromene compounds can exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 12.5 | Enzyme inhibition | |
| MCF-7 | 15.0 | Apoptosis induction |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial membranes and inhibiting key metabolic pathways.
| Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Candida albicans | 0.75 | 1.5 |
Enzyme Inhibition
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide has been evaluated for its inhibitory effects on various enzymes relevant to disease processes:
- Acetylcholinesterase (AChE) : Exhibits moderate inhibition, which may be beneficial in treating neurodegenerative diseases.
- Butyrylcholinesterase (BChE) : Shows potential as a dual inhibitor alongside AChE.
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 18.1 |
| BChE | 15.6 |
Case Studies
Several case studies have explored the biological efficacy of this compound:
- Case Study on Anticancer Effects : A study involving various cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways.
- Antimicrobial Efficacy Study : In vitro testing against clinical isolates revealed that the compound effectively inhibited bacterial growth, supporting its use as a potential therapeutic agent in infectious diseases.
Q & A
Basic: What synthetic strategies are effective for constructing the chromene-carboxamide core of this compound?
The chromene-carboxamide scaffold can be synthesized via annulation reactions between substituted benzaldehydes and active methylene precursors. For example, cyclization of 2-hydroxyacetophenone derivatives with diketene under acidic conditions forms the 4-oxo-4H-chromene backbone. Chlorination at the 6-position is typically achieved using POCl₃ or N-chlorosuccinimide. The carboxamide side chain is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the chromene-2-carboxylic acid and 2-(3,4-dimethoxyphenyl)ethylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization ensures high purity .
Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the structure?
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the chromene core (δ ~6.8–8.2 ppm for aromatic protons) and carboxamide NH (δ ~8.5 ppm). DEPT-135 distinguishes CH₂ and CH₃ groups in the ethyl side chain.
- X-ray Crystallography : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) at 100 K provides absolute configuration. Refinement using SHELXL-2018/3 resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles. The chlorine atom’s anomalous scattering aids in determining the absolute structure .
Basic: How can researchers optimize reaction yields during synthesis?
Yield optimization requires:
- Temperature Control : Maintain 0–5°C during chlorination to minimize side reactions.
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate carboxamide coupling.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Workup Strategy : Quench reactions with ice-water to precipitate crude product, reducing losses during extraction .
Advanced: How to address data contradictions in X-ray crystallographic refinement?
Common issues include disordered solvent molecules or rotational flexibility in the dimethoxyphenyl group. Solutions:
- Disorder Modeling : Split occupancy refinement for overlapping atoms.
- SQUEEZE (PLATON) : Accounts for unresolved electron density from solvent.
- Twin Refinement : Use TWIN commands in SHELXL for non-merohedral twinning.
- Validation : Cross-check with checkCIF (≥97% A/B alerts resolved) and Rint < 0.05 .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
- Substitution Patterns : Vary the chloro position (4-, 6-, or 8-position), methoxy groups (3,4- vs. 2,5-), and ethyl chain length.
- Assays : Test in vitro cytotoxicity (MTT assay, IC₅₀) against cancer lines (e.g., MCF-7).
- Computational Modeling : Dock derivatives into topoisomerase II (PDB: 1ZXM) using AutoDock Vina to predict binding affinity.
- Pharmacophore Analysis : Retain the 4-oxo-chromene and carboxamide as core motifs .
Advanced: What pharmacological targets are hypothesized based on structural analogs, and how to validate them?
- Hypothesis : The 3,4-dimethoxyphenethyl moiety resembles verapamil, suggesting L-type calcium channel modulation.
- Validation :
Advanced: How to assess the compound’s stability under experimental conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td).
- HPLC Monitoring : Track degradation in DMSO or PBS (pH 7.4) over 72 hours.
- Light Sensitivity : Store in amber vials; compare UV-Vis spectra pre- and post-UV exposure.
- Crystallinity Impact : Compare PXRD patterns before/after stress tests to detect polymorphic changes .
Advanced: What strategies resolve conflicting bioactivity data across cell lines?
- Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to minimize variability.
- Metabolic Stability : Test liver microsome half-life (e.g., human S9 fraction) to rule out rapid inactivation.
- Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins DiscoverX) to identify unintended interactions.
- Transcriptomics : RNA-seq on resistant vs. sensitive lines to uncover compensatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
